4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide
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Overview
Description
4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide is a chemical compound that features a pyrocatechol moiety linked to an imidazole ring through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Coupling with Pyrocatechol: The imidazole derivative is then coupled with pyrocatechol using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Monohydrobromide Salt: The final step involves the formation of the monohydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the imidazole formation and coupling steps, as well as crystallization techniques for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced to imidazolines using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: N-acyl or N-sulfonyl derivatives.
Scientific Research Applications
4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 6-Substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline
Uniqueness
4-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrocatechol monohydrobromide is unique due to its combination of a pyrocatechol moiety with an imidazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
75594-10-4 |
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Molecular Formula |
C9H12BrN3O2 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylamino)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C9H11N3O2.BrH/c13-7-2-1-6(5-8(7)14)12-9-10-3-4-11-9;/h1-2,5,13-14H,3-4H2,(H2,10,11,12);1H |
InChI Key |
IHDSRMRRAGEQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=C(C=C2)O)O.Br |
Related CAS |
57101-49-2 (Parent) |
Origin of Product |
United States |
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